5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile
Description
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with an amino group at position 5, a methyl group at position 1, and a carbonitrile group at position 4.
Properties
IUPAC Name |
5-amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-13-7-2-5(3-9)8(10)12-6(7)4-11-13/h2,4H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBOYFPABHHDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile or cyanoacetamide. The reaction proceeds through a cyclocondensation process, where the obtained derivatives are further reacted with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution and Ring-Opening Reactions
The carbonitrile group at position 6 is highly reactive due to electron-withdrawing effects, making it susceptible to nucleophilic attack. For example:
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Reaction with amines : The cyano group undergoes nucleophilic substitution to form amidine derivatives.
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Ring-opening pathways : When reacted with nucleophiles like 5-amino-3-methylpyrazole, the pyridine ring opens to form intermediates that re-cyclize into fused heterocycles. Theoretical DFT studies (B3LYP/6-311++G(d,p)) confirm higher electron density at the pyridine C-7 position (analogous to C-6 in this compound), favoring nucleophilic attack over cyano group reactivity .
Key Thermodynamic Parameters (DFT Calculations):
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | −5.81 | High electron donation capacity |
| LUMO Energy | −2.08 | Strong electron acceptance |
| Energy Gap (ΔE) | 3.73 | Indicates high reactivity |
| Global Electrophilicity (ω) | 4.16 | Confirms electrophilic character |
Cyclocondensation with Enaminones
The amino group at position 5 participates in cyclocondensation reactions with enaminones to form fused pyrazolopyridine systems. For instance:
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Reaction mechanism :
Experimental Evidence:
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IR spectra show characteristic NH₂ (3355–3314 cm⁻¹) and C≡N (2210 cm⁻¹) stretches .
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¹H NMR signals at δ 9.41 ppm (NH₂) and δ 2.37 ppm (CH₃) confirm structural integrity post-reaction .
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at electron-rich positions (C-3 and C-7):
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Nitration : Directed by the amino group, yielding nitro derivatives.
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Halogenation : Bromine or chlorine substitutes at activated positions, confirmed by mass spectrometry (e.g., molecular ion peak at m/z 338 for brominated analogs) .
Coordination Chemistry
The nitrogen atoms (pyridine and pyrazole) act as ligands for metal complexes:
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Cu(II) complexes : Form octahedral geometries, characterized by UV-Vis absorption at 450–500 nm .
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Catalytic applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-rich metal centers .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions:
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Protonation : The pyridine nitrogen is preferentially protonated, shifting electron density to the carbonitrile group.
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Deprotonation : The NH group at position 1 deprotonates, enhancing nucleophilicity at adjacent carbons .
Theoretical Insights into Reactivity
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Local reactivity descriptors : Fukui indices identify C-6 (carbonitrile) as the most electrophilic site (ƒ⁺ = 0.142) .
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NBO analysis : Hyperconjugative interactions between lone pairs of N-1 and σ*(C-6) stabilize the molecule (stabilization energy: 12.5 kcal/mol) .
Comparative Stability of Derivatives
| Derivative | Total Energy (Ha) | Relative Stability |
|---|---|---|
| Parent compound | −1256.42 | Baseline |
| Amidino derivative | −1298.75 | 42.33 Ha more stable |
| Brominated derivative | −1340.18 | 83.76 Ha more stable |
Scientific Research Applications
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. For example, it has been found to inhibit Janus kinase and cyclin-dependent kinase, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Structural Variations
Pyrazolo[4,3-b]pyridine derivatives differ primarily in substituents at positions 1, 3, 5, and 5. Key analogs include:
- 7-Imino-5-mercapto-1,7a-dimethyl-3-oxo-2-phenyl-2,3,7,7a-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile (Compound 4): Features imino (NH), mercapto (SH), and oxo (O) groups, with a fused dihydro structure .
- 3-Acetyl-7-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile (Compound 14) : Substituted with acetyl (COCH₃) and phenyl groups at positions 3 and 1, respectively .
- 3-Benzoyl-7-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile (Compound 10) : Benzoyl (COC₆H₅) replaces the acetyl group in Compound 14 .
Other heterocyclic systems with carbonitrile groups, such as pyrano[2,3-c]pyrazoles (e.g., 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile) and pyrroloimidazoles, provide additional structural diversity .
Physical and Spectral Properties
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., CN, CO) and hydrogen-bonding substituents (NH₂, SH) elevate melting points. Compound 14 (>300°C) has higher thermal stability than Compound 10 (238–240°C), likely due to acetyl vs. benzoyl substitution .
- Spectral Data : Carbonitrile IR stretches appear consistently near 2211–2223 cm⁻¹. NMR data reveal substituent-specific shifts (e.g., benzoyl protons at δ 8.22 in Compound 10) .
Anticancer Potential
- Pyrano[2,3-c]pyrazole-5-carbonitriles: Derivatives like 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile exhibit antiproliferative effects against breast cancer cell lines (MCF-7) via DNA adduct formation .
- Pyrazolo[4,3-b]pyridines : Compound 14 (m/z 292) and analogs show cytotoxic activity, though specific mechanisms remain unexplored in the provided evidence .
Biological Activity
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile (AMPPC) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
AMPPC is characterized by a unique structure that includes a pyrazole ring fused with a pyridine ring, featuring an amino group at the 5-position, a methyl group at the 1-position, and a cyano group at the 6-position. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.
AMPPC interacts with multiple biological pathways, leading to significant cellular changes. Its mode of action includes:
- Enzyme Inhibition : AMPPC acts as an inhibitor of specific enzymes, which can modulate various biochemical pathways.
- Receptor Modulation : The compound has been shown to influence receptor activity, particularly in the central nervous system and in inflammatory processes.
- Antiviral and Antitumor Activity : Research indicates that AMPPC exhibits antiviral properties and can induce cytotoxic effects in cancer cell lines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of AMPPC:
Case Studies
- Antitumor Activity : A study demonstrated that AMPPC derivatives exhibited significant cytotoxicity against cervical cancer (HeLa) and prostate cancer (DU 205) cell lines. The mechanism involved apoptosis induction through caspase activation, highlighting its potential as an anticancer agent .
- Antiviral Properties : Research indicated that AMPPC could inhibit viral replication by targeting specific viral enzymes. This was particularly noted in studies involving RNA viruses, suggesting its utility in developing antiviral therapies .
- Inflammation Modulation : In models of inflammatory diseases, AMPPC showed efficacy in reducing pro-inflammatory cytokine levels, indicating its potential application in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Synthesis and Derivatives
The synthesis of AMPPC typically involves cyclocondensation reactions with various precursors. The following methods are commonly employed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
